molecular formula C9H12O2 B13711551 2-(5-Methylfuran-2-yl)butanal CAS No. 123821-11-4

2-(5-Methylfuran-2-yl)butanal

Cat. No.: B13711551
CAS No.: 123821-11-4
M. Wt: 152.19 g/mol
InChI Key: PFLUFBMKOXFWSD-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)butanal is an organic compound with the molecular formula C9H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 5-position and a butanal group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Methylfuran-2-yl)butanal can be synthesized through the hydroxyalkylation/alkylation of 2-methylfuran with butanal. This reaction is typically carried out using acidic ion-exchange resins as catalysts. The reaction conditions involve temperatures ranging from 50°C to 90°C and a stoichiometric reactant molar ratio of 2-methylfuran to butanal (2:1). The highest butanal conversion (90%) is achieved at 50°C over Dowex 50Wx2 with negligible formation of 2-methylfuran oligomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the use of biomass-derived feedstocks and catalytic processes is a promising approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by acids or Lewis acids.

Major Products

    Oxidation: 2-(5-Methylfuran-2-yl)butanoic acid or 2-(5-Methylfuran-2-yl)butanone.

    Reduction: 2-(5-Methylfuran-2-yl)butanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(5-Methylfuran-2-yl)butanal has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of flavoring agents and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)butanal involves its interaction with various molecular targets. The furan ring can undergo oxidation to form reactive intermediates, which can further react with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. These reactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial chemistry.

Properties

CAS No.

123821-11-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)butanal

InChI

InChI=1S/C9H12O2/c1-3-8(6-10)9-5-4-7(2)11-9/h4-6,8H,3H2,1-2H3

InChI Key

PFLUFBMKOXFWSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C1=CC=C(O1)C

Origin of Product

United States

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